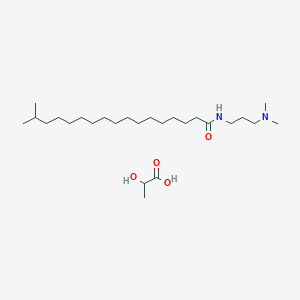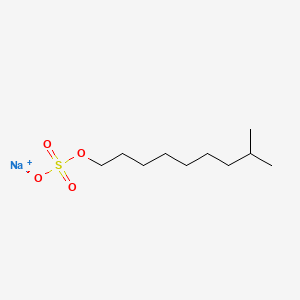
1,3-ナフタレンジスルホン酸、7-アミノ-、二ナトリウム塩
概要
説明
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is an organic compound with the molecular formula C10H8NNa2O6S2. It is a derivative of naphthalene, containing both amino and sulfonic acid functional groups. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a fluorescent label for carbohydrates.
Biology: Employed in biochemical assays and as a marker in electrophoresis techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt, also known as 7-Amino-1,3-naphthalenedisulfonic acid disodium salt, is carbohydrates . This compound is used as a fluorescent reagent that reacts with the reducing termini of oligosaccharides .
Mode of Action
The compound interacts with its target, carbohydrates, by reacting with the reducing termini of oligosaccharides to form a Schiff’s base . This Schiff’s base can then be stabilized by reducing it with sodium cyanoborohydride .
Biochemical Pathways
The biochemical pathway involved in this process is the formation of the Schiff’s base between the compound and the reducing termini of oligosaccharides . The downstream effect of this reaction is the creation of a stable complex that can be used for further analysis and study .
Result of Action
The result of the action of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is the formation of a fluorescently labeled carbohydrate . This labeled carbohydrate can then be detected and analyzed, providing valuable information about the carbohydrate structure and function .
Action Environment
The action of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is influenced by the experimental conditions under which it is used. Factors such as pH, temperature, and the presence of other reagents can all impact the efficacy and stability of this compound. It is soluble in water, which suggests that it is likely to be stable in aqueous environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt typically involves the sulfonation of 1,3-naphthalenedisulfonic acid followed by amination. One common method involves heating the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours . The reaction mixture is then basified, heated to remove excess ammonia, neutralized, and evaporated to remove any residual sulfite .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and amination processes under controlled conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
類似化合物との比較
Similar Compounds
2-Naphthylamine-6,8-disulfonic acid monopotassium salt: Similar structure but different counterions.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Contains hydroxyl groups instead of amino groups.
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: Contains additional sulfonic acid groups and a pyrene core.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific labeling and detection of carbohydrates and other biomolecules .
特性
IUPAC Name |
disodium;7-aminonaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJIXLZUWRMQY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-65-7 (Parent) | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9061205 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842-17-1 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-aminonaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)

![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)

![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)
![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)


